3-(2-Methoxyphenyl)-2-methyl-1-propene
Overview
Description
3-(2-Methoxyphenyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Photovoltaic Research
Polymer-based photovoltaic cells have seen significant advancements with the study of materials such as poly(3-hexylthiophene) (P3HT) and fullerene derivatives. These components are crucial for developing bulk-heterojunction solar cells, demonstrating the relevance of methoxyphenyl compounds in renewable energy applications. Research highlights include investigations on the effects of annealing, film thickness, and the development of analogs to improve miscibility with polythiophene donors, aiming to optimize solar cell performance and efficiency (Dang, Hirsch, & Wantz, 2011); (Li, Shrotriya, Yao, & Yang, 2005).
Catalyst and Synthesis Applications
In the realm of organic synthesis, methoxyphenyl derivatives play a role in catalysis and synthesis techniques. For instance, studies on the selectivity engineering of O-methylation reactions and the methoxycarbonylation of alkynes showcase the utility of such compounds in producing pharmaceutical intermediates and industrial chemicals. These findings demonstrate the potential for creating more efficient, selective, and sustainable chemical processes (Yadav & Salunke, 2013); (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).
Enhancing Optical Properties of Polymers
The modification of polythiophenes by incorporating methoxyphenyl groups has been explored to tune optical properties and enhance solid-state emission. These modifications aim at improving the photophysical properties of polymers for applications in optoelectronic devices. This area of research offers insights into how structural modifications at the molecular level can lead to significant improvements in the materials' performance (Li, Vamvounis, & Holdcroft, 2002).
Solar Cell Applications
The exploration of poly(3-hexylthiophene) and its derivatives in solar cell applications continues to be a promising area of research. Studies focusing on composition, annealing effects, and the structural and optical properties of polymer/fullerene films highlight the ongoing efforts to enhance the efficiency and durability of organic solar cells. These studies underscore the critical role of methoxyphenyl derivatives in advancing solar energy technology (Kim, Choulis, Nelson, Bradley, Cook, & Durrant, 2005).
Properties
IUPAC Name |
1-methoxy-2-(2-methylprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)8-10-6-4-5-7-11(10)12-3/h4-7H,1,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZDWRVYVXCRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609229 | |
Record name | 1-Methoxy-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91969-32-3 | |
Record name | 1-Methoxy-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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